molecular formula C10H8BrNO2S B13985824 Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate

Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B13985824
M. Wt: 286.15 g/mol
InChI Key: QYJTUTQQRZIUGE-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate typically involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be adapted for larger-scale production, ensuring efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of the bromine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzothiophenes .

Scientific Research Applications

Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby disrupting cellular signaling pathways. This can lead to the inhibition of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

  • Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Comparison: Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 5-amino-6-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,12H2,1H3

InChI Key

QYJTUTQQRZIUGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)N

Origin of Product

United States

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